7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-methanol
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Overview
Description
7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-methanol is a heterocyclic compound that features a pyridine ring fused with a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-methanol can be achieved through multicomponent reactions. One common method involves the reaction of 2-chloroquinoline-3-carbaldehyde with active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin. The reaction typically proceeds through a Michael addition followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable synthesis could be developed with further research.
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological pathways.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for treating diseases such as cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors to affect neurological function .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile: This compound shares a similar pyrano[4,3-b]pyridine core but has different substituents, leading to distinct chemical properties and applications.
Pyrano[2,3-b]quinoline derivatives: These compounds have a similar fused ring structure but differ in the specific rings and substituents involved.
Uniqueness
7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-methanol is unique due to its specific combination of a pyridine and pyran ring, which imparts distinct chemical reactivity and potential biological activity
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
7,8-dihydro-5H-pyrano[4,3-b]pyridin-2-ylmethanol |
InChI |
InChI=1S/C9H11NO2/c11-5-8-2-1-7-6-12-4-3-9(7)10-8/h1-2,11H,3-6H2 |
InChI Key |
UFAVKQOQBTURMC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1N=C(C=C2)CO |
Origin of Product |
United States |
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